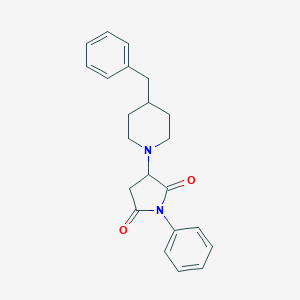
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione, also known as N-phenylpyrovalerone (NPP), is a psychoactive drug that belongs to the class of cathinones. It is structurally similar to other cathinones such as MDPV and α-PVP, which are known to have stimulant effects on the central nervous system. NPP has been used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of NPP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased stimulation of the central nervous system.
Efectos Bioquímicos Y Fisiológicos
NPP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPP in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined structure, which makes it easy to study its effects on the central nervous system. However, one limitation is that its use as a research chemical is highly regulated, which can make it difficult to obtain for scientific studies.
Direcciones Futuras
There are several future directions for research on NPP. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Another area of interest is its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of NPP involves the condensation of benzylpiperidone and phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction produces NPP as a white crystalline powder, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
NPP has been used in scientific research to investigate its potential as a therapeutic agent for various conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
Propiedades
Número CAS |
5531-10-2 |
|---|---|
Nombre del producto |
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Fórmula molecular |
C22H24N2O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-(4-benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N2O2/c25-21-16-20(22(26)24(21)19-9-5-2-6-10-19)23-13-11-18(12-14-23)15-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2 |
Clave InChI |
RZSQNNYIVHFDLB-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



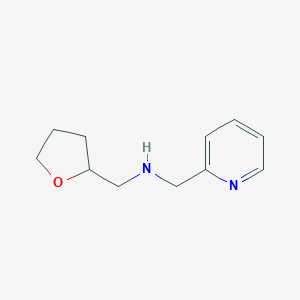
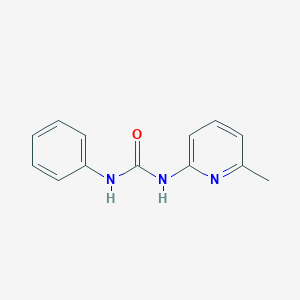
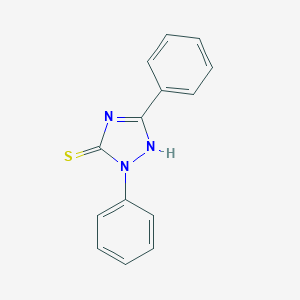
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
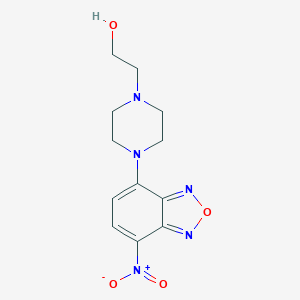
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
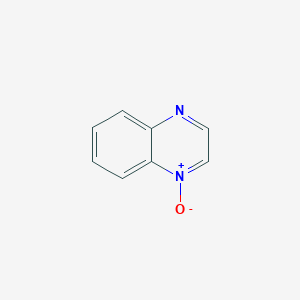
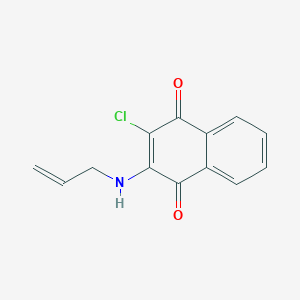


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)